REACTION_CXSMILES
|
COC(SC)=C(C#N)C#N.N#CN.[C:14]([C:16](=[C:19]([NH:22][C:23]#[N:24])[S:20][CH3:21])[C:17]#[N:18])#[N:15].[ClH:25]>>[NH2:15][C:14]1[C:16]([C:17]#[N:18])=[C:19]([S:20][CH3:21])[N:22]=[C:23]([Cl:25])[N:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=C(C#N)C#N)SC
|
Name
|
formula III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
2-cyano-3-cyanoamino-3-methylthio-acrylonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C#N)=C(SC)NC#N
|
Name
|
formula IV
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain an anion of 2-cyano-3-cyanamino-3-methylthio-acrylonitirile of the formula
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=C1C#N)SC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |